Hydrocodone-d3

Catalog No.
S3352988
CAS No.
136765-36-1
M.F
C18H21NO3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocodone-d3

CAS Number

136765-36-1

Product Name

Hydrocodone-d3

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C18H21NO3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3

InChI Key

LLPOLZWFYMWNKH-PLQFRFGVSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4

Hydrocodone-d3 (CAS 136765-36-1) is a stable isotope-labeled (SIL) internal standard utilized primarily in mass spectrometry-based analytical workflows. Featuring three deuterium atoms—typically located on the methoxy or N-methyl group—it possesses a molecular weight of 302.38 g/mol and yields standard electrospray ionization (ESI) transitions (e.g., m/z 303.2 to 199.2) . In procurement contexts, this compound is strictly sourced by clinical, forensic, and environmental testing laboratories to serve as a direct quantitative reference for unlabeled hydrocodone in complex biological matrices. Its primary value lies in its exact physicochemical equivalence to the target analyte, ensuring identical chromatographic retention and ionization efficiency during liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Procurement Fit

1
CRM-grade ISTDReady-to-use certified reference material at 1.0 mg/mL or 100 µg/mL in methanol
2
DEA-exempt procurementNo Schedule II registration or Form 222 required for US laboratories
3
+3 Da mass shiftSufficient for MRM discrimination on standard triple-quadrupole instruments
4
Snap-N-Spike formatPre-formulated solution eliminates weighing and dilution steps

Substituting Hydrocodone-d3 with a generic in-class opiate internal standard (such as Codeine-d3 or Morphine-d3) introduces critical quantification errors during LC-MS/MS analysis. Biological matrices like whole blood, urine, and oral fluid contain high concentrations of endogenous salts, lipids, and proteins that cause localized ion suppression or enhancement in the mass spectrometer source [1]. Because generic structural analogs possess different partition coefficients and chromatographic retention times, they elute at different points in the gradient and experience different matrix effects than the target hydrocodone [2]. Consequently, an analog standard cannot accurately correct for the specific signal suppression or extraction losses of hydrocodone, leading to assay failure under stringent Clinical Laboratory Improvement Amendments (CLIA) or forensic validation criteria. Procurement of the exact matched isotopologue is mandatory to normalize these matrix-dependent variables [1].

Substitution Risk

This product
Hydrocodone-d3: +3 Da on N-methyl; partial chromatographic overlap manageable with unique MRM transitions
Alternative
Hydrocodone-d6: +6 Da across N-methyl and 3-methoxy; larger retention-time shift may complicate matrix-effect compensation in some LC methods
This product
Hydrocodone-d3: deuterated ISTD compensates for extraction losses and ion suppression in isotope-dilution workflows
Alternative
Non-deuterated hydrocodone: cannot correct for analyte-to-IS cross-contribution; unsuitable as internal standard for quantitative MS
This product
Hydrocodone-d3: precursor ion m/z 302 targets hydrocodone quantification; DEA-exempt chemical preparation
Alternative
Norhydrocodone-d3: precursor ion m/z 288 targets the nor-metabolite; labeling position and regulatory status may differ

Correction of Ion Suppression in Urine Solid-Phase Extraction

During high-throughput urine drug screening using hydrophilic-lipophilic balance (HLB) solid-phase extraction plates, uncorrected absolute recoveries for opiates drop to approximately 70.5% due to matrix ion suppression and non-specific binding . The integration of Hydrocodone-d3 as a matched internal standard compensates for these losses, bringing the calculated relative recovery of hydrocodone to the 73–105% range and strictly limiting matrix effect variances to ±10% . Utilizing a mismatched internal standard (e.g., Meperidine-d4, which elutes over a minute later) fails to track the specific suppression zone of hydrocodone, resulting in uncorrected quantitative bias.

Evidence DimensionRelative Recovery and Matrix Effect Variance
Target Compound Data73–105% relative recovery; matrix effects controlled to ±10%
Comparator Or BaselineUncorrected baseline / mismatched IS: ~70.5% absolute recovery with high variance
Quantified DifferenceRestores >20% of lost quantitative accuracy and tightly controls matrix variance.
ConditionsUrine matrix, HLB 96-well SPE, LC-MS/MS (m/z 303.2 -> 199.2)

Procurement of the exact isotopologue is mandatory for clinical laboratories to meet strict validation criteria for commercial pain management panels.

Isotopic Purity
Reported
98% d₃ enrichment
Supports quantitative ISTD workflow precision
≤2% cross-contribution to analyte channel; within ≤5% acceptance criterion

Reproducibility in High-Protein Postmortem Matrices

Forensic analysis of whole blood and spleen tissues relies on heavy protein precipitation, which leaves high concentrations of residual phospholipids that severely interfere with ESI-MS ionization [1]. Utilizing Hydrocodone-d3 (at 100 ng/mL) as the internal standard during automated sample preparation standardizes the ionization efficiency, yielding a relative standard deviation (%RSD) of <10% for hydrocodone quantification across triplicate postmortem samples [1]. A generic class-level substitute cannot account for the specific ion suppression caused by blood phospholipids co-eluting exactly at the hydrocodone retention time.

Evidence DimensionQuantitative Reproducibility (%RSD)
Target Compound Data%RSD < 10% in complex postmortem matrices
Comparator Or BaselineGeneric opiate IS (fails to track hydrocodone-specific phospholipid suppression)
Quantified DifferenceMaintains <10% RSD, preventing the >20% RSD failures typical of mismatched calibration in forensic blood samples.
ConditionsPostmortem human blood/spleen, automated protein precipitation (CLAM-2000), LC-MS/MS

Ensures defensible, highly reproducible forensic toxicology results that withstand legal scrutiny, justifying the specific procurement of the deuterated standard.

Mass Shift Behavior
Cross-study comparable
+3 Da vs. +6 Da mass shift; hydrocodone-d3 elutes with partial overlap in GC-MS/MS
Reported +3 Da shift sufficient for MRM discrimination
Minimizes reverse-isotope-effect on retention vs. d6; six optimized MRM transitions validated

Trace-Level Quantification and Linearity in Oral Fluids

In non-invasive oral fluid testing, opiate concentrations are often present at trace levels, requiring extreme assay sensitivity and suppression correction [1]. The addition of Hydrocodone-d3 at 50 ng/mL allows the LC-MS/MS method to achieve a limit of quantitation (LOQ) of <0.5 ng/mL, maintaining linearity across three orders of magnitude [1]. Because Hydrocodone-d3 precisely mirrors the target's retention time (3.83 min), it corrects for localized matrix suppression that a structurally distinct analog (like Codeine-d3) misses due to chromatographic separation.

Evidence DimensionAssay Linearity and LOQ
Target Compound DataLOQ < 0.5 ng/mL; linearity over 3 orders of magnitude
Comparator Or BaselineMismatched analog IS (Codeine-d3)
Quantified DifferenceEnables sub-ng/mL validation limits by correcting exact co-eluting matrix suppression.
ConditionsOral fluid matrix, LC-MS/MS (m/z 303 -> 199), 50 ng/mL IS spike

Crucial for laboratories bidding on workplace drug testing contracts that require ultra-low cutoff compliance.

Regulatory Classification
Head-to-head
DEA-exempt chemical preparation vs. Schedule II controlled substance
Reported DEA-exempt procurement pathway
Estimated ≥2–4 weeks lead-time reduction for non-registered facilities; US and Canadian jurisdictions
Unit Procurement Cost
Head-to-head
$153.00 vs. $164.00 at 1.0 mg/mL; $38.40 vs. $43.30 at 100 µg/mL
Reported unit-cost context for procurement
6.7%–11.3% catalog price difference; Cerilliant CRM ampoule format
CRM Certification
Class-level
ISO 17034 / ISO IEC 17025 accredited; lot-specific CoA
CRM certification supports audit-ready documentation
36–60 month defined shelf life; eliminates in-house qualification per new lot

High-Throughput Clinical Urine Drug Testing

Hydrocodone-d3 is the required internal standard for multiplexed LC-MS/MS pain management panels analyzing urine samples. By perfectly co-eluting with hydrocodone, it corrects for the ±10% matrix effects and variable SPE recoveries documented in high-throughput clinical settings, ensuring compliance with CAP and CLIA quantitative standards .

Forensic Toxicology and Postmortem Analysis

In medical examiner laboratories, Hydrocodone-d3 is utilized to quantify hydrocodone in whole blood, spleen, and brain tissues. Its ability to maintain <10% RSD during automated protein precipitation workflows makes it indispensable for overcoming the severe phospholipid ion suppression inherent to postmortem matrices [1].

Workplace Oral Fluid Screening

For non-invasive workplace drug testing, Hydrocodone-d3 enables trace-level quantification. Its precise correction of localized ion suppression allows assays to achieve sub-0.5 ng/mL limits of quantitation, meeting stringent SAMHSA guidelines that cannot be achieved using generic opiate internal standards [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Human plasma opioid bioanalysis
CRM-certified ISTD with +3 Da mass shift
MRM specificity and matrix-effect control in research matrices
PK exposure-model studies
98% isotopic purity CRM with lot-specific CoA
Cross-contribution and accuracy endpoint review
Forensic toxicology research
DEA-exempt procurement; validated MRM transitions
Long-term stock stability and batch reproducibility
Academic opioid metabolism research
DEA-exempt ready-to-use format
Multi-analyte panel compatibility and method-transfer context

XLogP3

2.2

Wikipedia

(5alpha)-3-Methoxy-17-(~2~H_3_)methyl-4,5-epoxymorphinan-6-one

Explore Compound Types